molecular formula C14H17NO3 B2880072 4-[(Cyclopentylformamido)methyl]benzoic acid CAS No. 898123-75-6

4-[(Cyclopentylformamido)methyl]benzoic acid

Cat. No.: B2880072
CAS No.: 898123-75-6
M. Wt: 247.294
InChI Key: RBEXMCWLDOSRCJ-UHFFFAOYSA-N
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Description

4-[(Cyclopentylformamido)methyl]benzoic acid is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol It is characterized by the presence of a benzoic acid moiety linked to a cyclopentylformamido group via a methylene bridge

Preparation Methods

The synthesis of 4-[(Cyclopentylformamido)methyl]benzoic acid typically involves the reaction of 4-(aminomethyl)benzoic acid with cyclopentanecarbonyl chloride under appropriate conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

4-[(Cyclopentylformamido)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts or esters under oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles like nitric acid (HNO3) for nitration. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(Cyclopentylformamido)methyl]benzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(Cyclopentylformamido)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylformamido group may enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar compounds to 4-[(Cyclopentylformamido)methyl]benzoic acid include:

    4-[(Cyclohexylformamido)methyl]benzoic acid: This compound has a cyclohexyl group instead of a cyclopentyl group, which may affect its chemical properties and biological activity.

    4-[(Cyclopentylcarbamoyl)methyl]benzoic acid: This compound has a carbamoyl group instead of a formamido group, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-[(cyclopentanecarbonylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(11-3-1-2-4-11)15-9-10-5-7-12(8-6-10)14(17)18/h5-8,11H,1-4,9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEXMCWLDOSRCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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